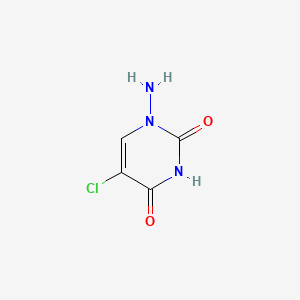

1-Amino-5-chlorouracil

Description

Contextualization within the Halogenated Pyrimidine (B1678525) Chemical Space

The introduction of a halogen atom into the pyrimidine ring is a well-established strategy in the development of bioactive compounds. nih.govacs.org Halogenated uracils, such as the widely known anticancer drug 5-fluorouracil (B62378) and the mutagenic agent 5-chlorouracil (B11105), represent an important class of compounds. researchgate.netnih.govchemimpex.com These substitutions can profoundly alter the molecule's electronic properties, size, and lipophilicity, which in turn can influence its biological activity.

1-Amino-5-chlorouracil fits squarely within this chemical space due to the chlorine atom at its C5 position. This feature is shared with 5-chlorouracil, a compound known to be formed during inflammation and studied for its potential as an anti-tumor agent. chemimpex.com The presence of the C5-chloro group suggests that this compound could share some of the chemical characteristics or biological interaction potentials seen in other C5-halogenated pyrimidines, such as influencing enzyme binding or being incorporated into nucleic acids. nih.gov

Overview of Structural Features Relevant to Research Directions

The structure of this compound is defined by two key modifications to the parent uracil (B121893) scaffold, each holding relevance for potential research applications.

The C5-Chloro Substituent: The chlorine atom at the 5-position is an electron-withdrawing group. This modification is known to affect the chemical reactivity and base-pairing properties of the uracil ring. In related compounds, C5-halogenation has been shown to mimic the methyl group of thymine (B56734), potentially influencing interactions with enzymes that process nucleic acids. nih.gov Research on compounds with this feature often explores their potential as enzyme inhibitors or as tools to probe biological pathways involving nucleotide metabolism. chemimpex.com

Historical and Current Academic Research Trajectories for Uracil Derivatives

The history of uracil derivative research is rich, dating back to the synthesis of analogues in the 1950s as potential anti-tumor agents. nih.gov This led to the development of foundational drugs like 5-fluorouracil. researchgate.net Early research focused heavily on C5 substitutions. Over the decades, the field has expanded dramatically, with scientists exploring a multitude of modifications to the pyrimidine scaffold. nih.gov

Current research trajectories are diverse and sophisticated. Scientists synthesize novel uracil analogues through various chemical reactions, including intramolecular cycloadditions and substitutions at multiple ring positions, to create extensive libraries of compounds for screening. researchgate.netrsc.org The goal is often to develop more potent and specific agents for various biological targets, including those involved in viral replication and cancer. researchgate.net The compound this compound, with its distinct combination of N1-amino and C5-chloro substitutions, represents a logical construct within these modern research trajectories, designed to probe the structure-activity relationships of bifunctionalized pyrimidines.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 127984-94-5 | bldpharm.com |

| Molecular Formula | C4H4ClN3O2 | bldpharm.com |

| Molecular Weight | 161.55 g/mol | bldpharm.com |

| MDL Number | MFCD01938913 | bldpharm.com |

| SMILES Code | O=C(N1)N(N)C=C(Cl)C1=O | bldpharm.com |

Structural Comparison of Uracil Derivatives

| Compound | C5-Substituent | N1-Substituent | Molecular Formula | Molecular Weight ( g/mol ) |

| Uracil | -H | -H | C4H4N2O2 | 112.09 |

| 5-Chlorouracil | -Cl | -H | C4H3ClN2O2 | 146.53 chemimpex.com |

| This compound | -Cl | -NH2 | C4H4ClN3O2 | 161.55 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

127984-94-5 |

|---|---|

Molecular Formula |

C4H4ClN3O2 |

Molecular Weight |

161.55 g/mol |

IUPAC Name |

1-amino-5-chloropyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |

InChI Key |

VPEVWYUURRZOBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1N)Cl |

Origin of Product |

United States |

Biochemical Mechanisms and Enzymatic Interactions of 1 Amino 5 Chlorouracil Analogues

Role as Enzyme Substrate or Inhibitor in Nucleotide Metabolism

Uracil (B121893) analogues represent a significant class of compounds that can interact with and modulate the activity of enzymes involved in nucleotide metabolism. These interactions are crucial for the synthesis of nucleic acids, and their disruption can have profound biological effects. Analogues of 1-Amino-5-chlorouracil have been specifically investigated for their role as enzyme inhibitors within these critical metabolic pathways.

The biosynthesis of nucleic acids is a complex process involving numerous enzymatic steps to produce the necessary purine and pyrimidine (B1678525) nucleotides. Antimetabolite agents that mimic natural substrates can disrupt this process. For example, the well-known compound 5-fluorouracil (B62378) (5-FU) exerts its cytotoxic effects after intracellular conversion into several active nucleotide metabolites. nih.gov These metabolites inhibit key enzymes like thymidylate synthase, leading to an imbalance in the deoxynucleotide pool and subsequent DNA damage. nih.gov

While many uracil analogues can have broad effects, some exhibit high specificity. The this compound analogue, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), has demonstrated remarkable selectivity as an inhibitor of thymidine (B127349) phosphorylase (TP). aacrjournals.org Studies have shown it has no inhibitory effect on related enzymes such as uridine phosphorylase or purine nucleoside phosphorylase at concentrations up to 1 mmol/L, highlighting its specific interaction within the nucleotide metabolism landscape. aacrjournals.org

Thymidine phosphorylase (TP) is an enzyme that plays a critical role in nucleoside metabolism. It is also known to be identical to the proangiogenic factor, platelet-derived endothelial cell growth factor (PD-ECGF). aacrjournals.orgnih.gov The proangiogenic actions of TP are dependent on its enzymatic activity. aacrjournals.orgnih.gov Consequently, inhibiting TP is a key strategy for disrupting tumor-related angiogenesis.

The this compound analogue, AEAC, has been identified as one of the most potent competitive inhibitors of TP reported to date. aacrjournals.org Its potent inhibitory action disrupts the catalytic function of the enzyme, thereby interfering with its biological roles.

| Compound | Target Enzyme | Inhibition Type | Ki Value | Selectivity |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase (TP) | Competitive | 165 nmol/L aacrjournals.org | No inhibition of uridine phosphorylase or purine nucleoside phosphorylase up to 1 mmol/L aacrjournals.org |

Molecular Basis of Enzyme-Compound Binding and Catalytic Disruption

The precise molecular interactions between an inhibitor and its target enzyme determine the specificity and potency of the inhibition. While crystal structures for this compound itself are not detailed in the available research, studies on similar uracil analogues provide significant insight into the binding mechanisms.

For instance, the binding of a related compound, 5-aminouracil (B160950) (5-AU), to Pseudomonas aeruginosa Dihydropyrimidinase (DHPase) has been structurally elucidated. nih.gov This interaction provides a model for how uracil derivatives can be coordinated within an enzyme's active site. In the crystal structure of the PaDHPase-5-AU complex, the compound interacts with two zinc ions, Znα and Znβ, as well as the main chains of residues Ser289 and Asn337 and the side chain of residue Tyr155. nih.gov This network of interactions anchors the inhibitor within the catalytic site, preventing the binding and processing of the natural substrate. This mode of binding, involving coordination with metal cofactors and hydrogen bonding with key amino acid residues, is a common mechanism for the disruption of catalytic activity.

Mechanisms of Biological Action in Preclinical Cellular and Xenograft Models

The enzymatic inhibition observed at the molecular level translates into specific biological actions in cellular and whole-organism models. For analogues of this compound, the primary mechanism of action observed in preclinical models is linked to the inhibition of thymidine phosphorylase.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov As TP is identical to the angiogenic factor PD-ECGF, its inhibition is a direct antiangiogenic strategy. aacrjournals.orgnih.gov The enzymatic activity of TP is essential for its ability to promote angiogenesis. aacrjournals.orgnih.gov

The potent TP inhibitor AEAC has demonstrated clear antiangiogenic effects in preclinical studies. aacrjournals.orgnih.gov In mouse tumor xenograft models, treatment with AEAC led to a reduction in the microvessel density within the tumors. aacrjournals.orgnih.gov This provides direct evidence that by inhibiting the catalytic activity of TP, the compound effectively suppresses the proangiogenic signaling pathway, starving the tumor of the blood supply necessary for its growth. aacrjournals.orgnih.gov

The antiangiogenic effects of TP inhibition contribute directly to the compound's antitumor activity. In vivo studies using human cancer xenografts in mice have validated the efficacy of this approach. A xenograft model involves transplanting human tumor cells or tissues into immunocompromised mice to test the effectiveness of anticancer agents. harvard.edu

Oral administration of the this compound analogue AEAC resulted in significant reductions in tumor growth in multiple xenograft models. aacrjournals.orgnih.gov These findings demonstrate that targeting TP with a specific inhibitor can be an effective strategy for cancer therapy.

| Xenograft Model | Cancer Type | Treatment | Antitumor Effect |

| A549 | Non-small cell lung cancer | 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | 40% to 50% reduction in tumor growth aacrjournals.orgnih.gov |

| PANC-1 | Pancreatic cancer | 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | 40% to 50% reduction in tumor growth aacrjournals.orgnih.gov |

| BxPC-3 | Pancreatic cancer | 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | No significant activity observed aacrjournals.orgnih.gov |

Antiviral Mechanisms (e.g., through interference with viral replication)

Analogues of this compound represent a class of compounds that interfere with viral replication through diverse and specific biochemical mechanisms. Research into these mechanisms has revealed that modifications at the N1, N3, and C5 positions of the uracil ring are pivotal in defining their antiviral activity and their specific viral targets. The primary antiviral strategies of these analogues involve the inhibition of key viral enzymes, particularly those essential for the replication of the viral genome. These mechanisms can be broadly categorized into nucleoside and non-nucleoside inhibitory actions.

Nucleoside analogues of 5-chlorouracil (B11105) typically function as competitive inhibitors of viral DNA or RNA polymerases. Following administration, these compounds are metabolized within the host cell to their active triphosphate forms. nih.gov These activated molecules then mimic natural nucleoside triphosphates and are incorporated into the growing viral DNA or RNA chain. This incorporation can lead to the termination of chain elongation, thereby halting viral replication. nih.gov The selectivity of these analogues for viral polymerases over host cell polymerases is a critical factor in their therapeutic potential.

Conversely, non-nucleoside analogues of 1-aminouracil exert their antiviral effects without being incorporated into the viral genome. These compounds act by binding to allosteric sites on viral enzymes, inducing conformational changes that inhibit their catalytic activity. nih.gov This mode of inhibition can be highly specific to the viral enzyme, reducing the likelihood of off-target effects on host cellular machinery.

Detailed studies have elucidated the specific antiviral activities of various this compound analogues against a range of viruses:

Human Adenovirus (HAdV): Certain 1-(4-phenoxybenzyl)-5-aminouracil derivatives have been identified as potent non-nucleoside inhibitors of HAdV replication. nih.gov Structure-activity relationship studies have highlighted the crucial role of the aromatic fragment at the N1 position for this anti-adenoviral activity. nih.gov These compounds effectively suppress the replication of human adenoviruses in vitro, making them promising candidates for further development. nih.gov

Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV): Analogues featuring a halogenated vinyl group at the C5 position, such as (E)-5-halovinyluracil derivatives, have demonstrated significant activity against VZV. nih.gov For instance, (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione was found to be substantially more potent than acyclovir against clinical isolates of VZV. nih.gov

Human Immunodeficiency Virus (HIV-1): A number of 1,3-disubstituted uracil derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inhibition. The interaction with specific amino acid residues, such as Tyr181, is a key feature of their inhibitory mechanism. researchgate.net Additionally, certain 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown inhibitory activity against HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov

The interference with viral replication by these analogues is a direct consequence of their ability to selectively target and inhibit viral enzymes that are essential for the propagation of the virus. The diversity in their structures and mechanisms of action underscores the potential of the this compound scaffold in the development of novel antiviral agents.

| Compound Class | Viral Target | Mechanism of Action | Key Findings |

| 1-(4-phenoxybenzyl)-5-aminouracil derivatives | Human Adenovirus (HAdV) | Non-nucleoside inhibition of replication | The aromatic fragment at the N1 position is critical for anti-adenoviral activity. nih.gov |

| (E)-5-halovinyluracil derivatives | Varicella-Zoster Virus (VZV) | Inhibition of viral replication | Some analogues are significantly more potent than acyclovir against VZV clinical isolates. nih.gov |

| 1,3-disubstituted uracil derivatives | Human Immunodeficiency Virus (HIV-1) | Non-nucleoside reverse transcriptase inhibition | Interaction with Tyr181 in the reverse transcriptase enzyme is a key inhibitory feature. researchgate.net |

| 1,6-bis[(benzyloxy)methyl]uracil derivatives | Human Immunodeficiency Virus (HIV-1) | Inhibition of reverse transcriptase | Exhibit inhibitory activity at micro- and submicromolar concentrations. nih.gov |

Interactions with Nucleic Acids and Genetic Fidelity Modulations by 5 Chlorouracil Derivatives

Incorporation into DNA and RNA Structures

The halogenated uracil (B121893) analog, 5-chlorouracil (B11105) (ClU), can be integrated into the nucleic acid structures of cells. This process typically occurs when its deoxynucleoside form, 5-chloro-2'-deoxyuridine (B16210) (CldU), is present in the cellular environment. nih.gov Studies have shown that mammalian cells, such as human K-562 cells, can incorporate substantial amounts of CldU from a culture medium into their DNA, seemingly without causing significant immediate toxicity at concentrations up to 10 µM. nih.govscispace.comresearchgate.net

This incorporation happens during DNA replication, where CldU triphosphate (CldUTP) is used by DNA polymerases as a substrate, substituting for the natural nucleotide, thymidine (B127349) triphosphate (dTTP). nih.govacs.org The cellular machinery can metabolize CldU, converting it into the triphosphate form that is a prerequisite for its incorporation into the growing DNA chain. nih.gov This substitution has been observed in various organisms, from bacteria to mammalian cells. researchgate.netnih.govnih.gov For instance, researchers have successfully created strains of Escherichia coli where thymine (B56734) in the genome is almost completely replaced by 5-chlorouracil. researchgate.netnih.govnih.govharvard.edu This demonstrates that, despite the structural modification, the cellular replication machinery can recognize and utilize this analog.

The presence of ClU can also arise from the chemical modification of existing DNA bases. Hypochlorous acid (HOCl), a reactive species produced by neutrophils during inflammation, can react with cytosine residues in DNA or the nucleotide pool, leading to the formation of ClU. nih.govnih.govscispace.comnih.gov This means ClU can appear in DNA both through replication-dependent incorporation and through direct chemical damage to the genome. scispace.comnih.gov

Base Pairing Properties and Fidelity Alterations in Duplexes

Once incorporated into a DNA strand, 5-chlorouracil exhibits distinct base-pairing properties that can significantly alter genetic fidelity. While it primarily pairs with adenine (B156593), mimicking thymine, its chemical nature introduces a notable potential for mispairing.

As a thymine analog, 5-chlorouracil (ClU) is expected to form a standard Watson-Crick base pair with adenine (A). nih.gov Indeed, when positioned in a DNA template, ClU directs the incorporation of deoxyadenosine (B7792050) triphosphate (dATP) by various DNA polymerases, including human polymerase β, Avian Myeloblastosis Virus reverse transcriptase (AMV-RT), and the Klenow fragment of E. coli polymerase I. nih.govscispace.com

However, the defining characteristic of ClU is its enhanced potential for miscoding. The electron-withdrawing nature of the chlorine atom at the 5-position lowers the pKₐ of the N3 proton, facilitating its ionization. nih.govacs.org This ionized state allows ClU to form a stable wobble base pair with guanine (B1146940) (G). researchgate.netnih.gov This mispairing with guanine is pH-dependent, with the rate of dGTP misincorporation opposite a ClU template increasing significantly at higher pH values. nih.govscispace.comresearchgate.netacs.org This propensity for ClU:G pairing is a primary driver of its mutagenic character, leading to A→G or G→A transition mutations. researchgate.netnih.gov In experiments with E. coli strains that had their genomes substituted with ClU, a massive number of A to G transitions were observed, underscoring the high frequency of this mispairing event in vivo. researchgate.netnih.gov

| Polymerase | Template Base | Incoming Nucleotide | Observation | Reference |

|---|---|---|---|---|

| Human Polymerase β | ClU | dATP | Efficient incorporation, similar to T:A pairing. | nih.gov |

| Human Polymerase β | ClU | dGTP | Miscoding occurs, incorporation is pH-dependent. | nih.govscispace.com |

| AMV Reverse Transcriptase | ClU | dATP | Efficient incorporation. | nih.gov |

| AMV Reverse Transcriptase | ClU | dGTP | Miscoding occurs, incorporation is pH-dependent. | nih.govscispace.com |

| E. coli Klenow Fragment (exo−) | ClU | dATP | Efficient incorporation. | nih.gov |

| E. coli Klenow Fragment (exo−) | ClU | dGTP | Miscoding occurs, incorporation is pH-dependent. | nih.govscispace.com |

Structural analyses of DNA duplexes containing 5-chlorouracil have provided a molecular basis for its base-pairing behavior. X-ray crystallography studies of B-form DNA dodecamers have revealed that a ClU:A base pair has a geometry that is nearly identical to a canonical T:A Watson-Crick pair. researchgate.netnih.govnih.gov This structural mimicry explains why DNA polymerases readily accept ClU as a pairing partner for adenine and why a DNA duplex containing ClU:A pairs shows no significant distortion. scispace.comnih.gov

Thermodynamic studies show that substituting T with ClU opposite A can slightly increase the melting temperature and stability of a DNA duplex. scispace.com Conversely, a duplex containing a ClU:G mispair is substantially less stable than one with a ClU:A pair. nih.govacs.org

| Base Pair | Geometry | Duplex Stability | Structural Impact | Reference |

|---|---|---|---|---|

| ClU:A | Near-identical to T:A Watson-Crick. | Slightly increased compared to T:A. | Maintains normal B-form DNA conformation. | researchgate.netscispace.comnih.gov |

| ClU:G | Wobble pair at neutral pH; transitions to a more stable, ionized form at higher pH. | Significantly less stable than ClU:A; similar to T:G. | Local instability but does not grossly distort the duplex. | researchgate.netnih.govacs.org |

Recognition and Processing by DNA Repair Enzymes and Glycosylases

The cellular machinery possesses surveillance systems to identify and correct aberrant bases in DNA. 5-chlorouracil, particularly when mispaired, is a target for these DNA repair pathways. The primary enzymes involved are DNA glycosylases, which initiate the base excision repair (BER) pathway. mdpi.com

When ClU is correctly paired with adenine, it is a poor substrate for most DNA glycosylases and is not efficiently removed. nih.govscispace.com This stability allows the ClU:A pair to persist in the genome. scispace.com

However, the situation changes dramatically when ClU is mispaired with guanine. The ClU:G mispair is recognized and targeted for removal by several human and bacterial DNA glycosylases, including single-strand-selective monofunctional uracil-DNA glycosylase (SMUG1) and mismatch-specific uracil-DNA glycosylase (MUG). nih.govscispace.com The efficiency of repair is often context-dependent. nih.gov The electron-withdrawing property of the 5-chloro substituent, which facilitates mispairing, also renders the glycosidic bond more susceptible to cleavage by these repair enzymes. nih.govacs.orgresearchgate.net The repair process involves the glycosylase flipping the ClU base out of the DNA helix and cleaving the bond connecting it to the sugar-phosphate backbone, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other BER enzymes. mdpi.com

Interestingly, the size of the substituent at the 5-position of uracil is a key determinant for recognition by different glycosylases. The larger 5-chloro group prevents the action of some glycosylases like uracil-DNA glycosylase (UNG), which efficiently removes uracil from DNA, but enables recognition by others like SMUG1 and MUG. nih.govacs.org This differential recognition highlights the specificity of the DNA repair machinery.

Structure Activity Relationship Sar Studies and Molecular Design of Uracil Analogues

Elucidation of Structural Determinants for Specific Biochemical Activities (e.g., TP inhibition)

The biological function of uracil (B121893) analogues is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. A significant area of investigation has been the inhibition of thymidine (B127349) phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth.

Key structural determinants for the TP inhibitory activity of 5-chlorouracil (B11105) derivatives have been identified through extensive research. Studies have revealed that substitutions at both the C5 and C6 positions of the uracil ring are critical for potent inhibition. For instance, it has been discovered that 6-halouracils substituted at the C5 position with specific hydrophobic groups show significant inhibitory activity against human thymidine phosphorylase. nih.gov The most effective compounds in this class often feature a five- or six-membered cyclic substituent that includes a π-electron system at C5, combined with a chlorine atom at C6. nih.gov

One of the most potent derivatives identified is 6-Chloro-5-cyclopent-1-en-1-yluracil, which demonstrates a high inhibitory efficiency with a Kᵢ value of 0.20 ± 0.03 µM for TP expressed in V79 cells. nih.gov This highlights the importance of a hydrophobic, cyclic group at the C5 position and a halogen at the C6 position for strong enzymatic inhibition.

Furthermore, the introduction of an amino group, as seen in 1-Amino-5-chlorouracil, provides another point for modification and interaction within the enzyme's active site. Modifications at the N1 and N3 positions, as well as the exocyclic amino group, can significantly alter the compound's binding affinity and specificity. The synthesis of various 5-substituted uracil derivatives has shown that these compounds can inhibit a range of pathogens, including HIV-1 and herpes family viruses, through diverse mechanisms, underscoring the versatility of the uracil scaffold. nih.gov

Table 1: Inhibitory Activity of Selected Uracil Analogues against Thymidine Phosphorylase

| Compound | Target Enzyme | Kᵢ (µM) | Cell Line/Source |

|---|---|---|---|

| 6-Chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase | 0.20 ± 0.03 | V79 Cells |

| 6-Chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase | 0.29 ± 0.04 | Human Placenta |

Design and Synthesis of Novel Analogues with Modulated Biological Potency

The insights gained from SAR studies are instrumental in the rational design and synthesis of new uracil analogues with tailored biological activities. The primary goal is to optimize the lead compound's structure to enhance its interaction with the target, thereby increasing its potency and selectivity.

The synthesis of novel derivatives often involves multi-step chemical reactions to introduce desired functional groups at specific positions on the uracil ring. For example, the synthesis of new 5-amino derivatives of uracil can be achieved through the substitution of a bromine atom in 5-bromouracil (B15302) with various amines. nih.gov This method allows for the introduction of a wide array of substituents at the C5 position, enabling a systematic exploration of the chemical space around this position.

A prominent strategy in modulating biological potency involves the introduction of acyclic nucleoside phosphonates. For instance, compounds incorporating a 5-chlorouracil or thymine (B56734) scaffold with a (methyl)- or (difluoromethyl)-phosphonate group have been developed as potential TP inhibitors. researchgate.net These were designed to mimic the transition state of the enzymatic reaction, thereby acting as potent competitive inhibitors. researchgate.net

Another successful approach has been the design of amino-pyrimidine-based inhibitors guided by SAR strategies. This has led to the development of compounds with potent inhibitory effects on enzymes like serine/threonine kinase PLK4, which is a promising target in cancer therapy. rsc.org One such compound, 5f , demonstrated exceptional potency with a PLK4 IC₅₀ of 0.8 nM and significant anti-proliferative activity in MCF-7 breast cancer cells. rsc.org

Fragment-Based Approaches and Computational Docking in Compound Optimization

In modern drug discovery, fragment-based drug design (FBDD) and computational methods play a crucial role in optimizing lead compounds.

Fragment-Based Approaches: FBDD begins with the screening of small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the target protein. nih.gov Once these fragments are identified, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, they can be grown, linked, or merged to create a more potent lead compound. nih.gov This approach allows for a more efficient exploration of chemical space and has been successfully used to generate leads for challenging targets. nih.gov For instance, a fragment-based screening campaign could identify a small molecule that binds to a specific pocket of a target enzyme, and this fragment can then be elaborated into a more potent inhibitor by adding functionalities that interact with adjacent regions of the active site. youtube.com

Computational Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as a this compound analogue, will bind to the active site of a target protein.

Docking simulations can provide valuable insights into the binding mode and affinity of a ligand, helping to rationalize observed SAR data and guide the design of new analogues with improved properties. mdpi.com For example, docking studies on 5-aminouracil (B160950) have been performed to evaluate its inhibitory nature against various enzymes. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. mdpi.com

By combining molecular docking with other computational methods like molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, researchers can obtain a more accurate prediction of binding free energies and assess the stability of the ligand-protein complex over time. nih.govsamipubco.com This integrated computational approach is a powerful tool for prioritizing compounds for synthesis and biological evaluation, ultimately accelerating the drug discovery process. nih.gov

Coordination Chemistry and Metal Complexation of 5 Chlorouracil Derivatives

Complex Formation with Transition Metal Ions

5-Chlorouracil (B11105) and its related derivatives readily form complexes with a variety of transition metal ions. Research has demonstrated the synthesis of complexes with metals such as Aluminum(III), Chromium(III), and Iron(III). tandfonline.com These reactions can yield polymeric complexes that are often insoluble in water and common organic solvents, indicating a stable, extended network structure. tandfonline.com

The formation of mixed ligand complexes is also a common strategy, where the uracil (B121893) derivative coordinates to the metal center alongside another ligand. For instance, novel mixed ligand transition metal complexes of 5-substituted uracils (like 5-iodouracil (B140508) and 5-nitrouracil) have been synthesized with 8-hydroxyquinoline (B1678124) and metals such as Manganese (Mn), Copper (Cu), and Nickel (Ni). researchgate.netdovepress.com The interaction of metal ions with nucleic acid bases is of great interest due to its relevance to the medicinal and toxic bioactivity of metal centers. uobaghdad.edu.iq The synthesis of these complexes is typically achieved by reacting the appropriate metal salt with the uracil derivative in a suitable solvent. dovepress.com

Studies have explored complexation with a range of divalent and trivalent metal ions, highlighting the versatility of uracil derivatives as ligands. The resulting coordination compounds exhibit diverse properties that are dependent on both the metal ion and the specific substitutions on the pyrimidine (B1678525) ring. mdpi.com

Structural Characterization of Metal-Uracil Complexes (e.g., Stereochemistry, Coordination Sites)

The structural elucidation of metal-uracil complexes is crucial for understanding their chemical behavior and biological activity. Uracil and its derivatives offer multiple potential coordination sites, including the nitrogen atoms at positions 1 and 3 (N1, N3) and the exocyclic oxygen atoms at positions 2 and 4 (O2, O4). uobaghdad.edu.iq

In complexes of 5-chlorouracil with Al(III), Cr(III), and Fe(III), spectroscopic data suggests that the ligand coordinates to the metal ion through the oxygen atom of a carbonyl group and the nitrogen atom at the N1 position. tandfonline.com Depending on whether the uracil derivative acts as a mono-dentate or bi-dentate ligand, coordination can occur through various combinations of these sites, such as N1 and O2, N3 and O2, or N3 and O4. uobaghdad.edu.iq In some polymeric structures, uracil can act as a bridging ligand, coordinating through N1 and N3 atoms. uobaghdad.edu.iq

Spectroscopic techniques are pivotal in determining these coordination modes. Infrared (IR) spectroscopy, for example, reveals shifts in the characteristic bands of the carbonyl and N-H groups upon complexation, indicating their involvement in bonding to the metal ion. tandfonline.comscispace.com

The stereochemistry of these complexes is often octahedral. For instance, Cr(III) and Fe(III) complexes with 5-chlorouracil have been characterized as having a polymeric, 6-coordinate, spin-free octahedral geometry. tandfonline.com This arrangement involves the metal ion at the center of an octahedron, with the ligands occupying the vertices. The specific geometry can be influenced by the metal's coordination preferences and the steric and electronic properties of the ligands involved. uni-siegen.de

Table 1: Coordination Details of Metal Complexes with Uracil Derivatives

| Metal Ion | Ligand | Coordination Sites | Stereochemistry |

|---|---|---|---|

| Cr(III), Fe(III) | 5-Chlorouracil | O (C=O), N1 | Polymeric Octahedral |

| Al(III) | 5-Chlorouracil | O (C=O), N1 | Not Specified |

| Mn(II), Cu(II), Ni(II) | 5-Iodouracil, 5-Nitouracil | N, O electron donors | Not Specified |

Biological Implications of Metal Complexation in In Vitro Cellular Studies

The complexation of 5-chlorouracil derivatives with metal ions has been shown to significantly influence their biological activity, particularly their potential as anticancer agents. In vitro studies are essential for evaluating the cytotoxicity and mechanism of action of these novel compounds.

Complexes of Cr(III) with 5-chlorouracil have demonstrated significant antitumor activity in vitro. tandfonline.com These complexes have been shown to inhibit the replication of both DNA and RNA in a dose-dependent manner. tandfonline.com While the Fe(III) complexes also showed some in vitro antitumor activity, the Cr(III) complexes were found to be more potent inhibitors of nucleic acid synthesis. tandfonline.com In contrast, Al(III) complexes showed poor inhibitory effects. tandfonline.com

Studies on other 5-substituted uracil derivatives further support the enhanced cytotoxicity of metal complexes. Mixed ligand complexes of Mn, Cu, and Ni with 5-iodouracil and 5-nitrouracil (B18501) have shown significant cytotoxicity against various human cancer cell lines, including HepG2 (liver), A-549 (lung), HuCCA-1 (cholangiocarcinoma), and MOLT-3 (leukemia). researchgate.net Notably, the cytotoxic effects of these complexes against HepG2 cells were found to be more potent than the reference drug. researchgate.net Similarly, Cu(II) and Au(III) complexes with thio-uracil derivatives displayed enhanced cytotoxic effects against human cervical carcinoma cells (HeLa) compared to the free ligands. nih.gov

The mechanism of action is often attributed to the inhibition of DNA synthesis in cancer cells. tandfonline.comscispace.com The metal complex can interact with DNA, leading to a disruption of its replication and transcription processes, ultimately inducing cell death. nih.gov

Table 2: In Vitro Cytotoxicity of Metal Complexes of 5-Substituted Uracils

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8HQ-Cu-5Nu (Complex 6) | Aromatase Inhibition | 0.30 |

| 8HQ-Cu-5Iu (Complex 9) | Aromatase Inhibition | 1.7 |

| 8HQ-Mn-5Nu (Complex 5) | MRC-5 (Normal Lung) | 6.27 |

This table presents data on the inhibitory concentration (IC50) of selected copper and manganese complexes of 5-nitrouracil (5Nu) and 5-iodouracil (5Iu) with 8-hydroxyquinoline (8HQ). Data sourced from a study on aromatase inhibition and cytotoxicity. dovepress.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Amino-5-chlorouracil |

| 5-Chlorouracil |

| 5-Iodouracil |

| 5-Nitouracil |

| 5-Fluorouracil (B62378) |

| Uracil |

| 8-hydroxyquinoline |

| Aluminum(III) |

| Chromium(III) |

| Iron(III) |

| Manganese (Mn) |

| Copper (Cu) |

| Nickel (Ni) |

Future Directions and Emerging Research Avenues in 1 Amino 5 Chlorouracil Research

Integration of Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies is poised to revolutionize the study of 1-Amino-5-chlorouracil and other uracil (B121893) analogues. These in silico approaches offer the potential to accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the reliance on traditional, time-consuming screening methods. nih.govresearchgate.net

One of the key computational tools is the Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.comresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.comresearchgate.net For uracil analogues, QSAR can be employed to predict their efficacy against various targets by analyzing physicochemical properties and structural features. nih.govmdpi.comresearchgate.net Recent studies on pyrimidine (B1678525) and uracil derivatives have demonstrated the development of data-driven machine learning QSAR workflows that show promise for generalization and predictive capabilities in identifying new active compounds. nih.govmdpi.comresearchgate.net

Molecular docking is another powerful computational technique that simulates the interaction between a ligand, such as this compound, and a target protein at the molecular level. nih.govplos.org This method can predict the binding affinity and orientation of the compound within the active site of a target, providing insights into its mechanism of action. nih.gov For instance, in silico studies on 5-fluorouracil (B62378) analogues have utilized molecular docking to evaluate their binding strength against thymidylate synthase. nih.gov Similar approaches can be applied to this compound to identify and optimize its interactions with potential biological targets. nih.gov

Furthermore, molecular dynamics simulations can provide a deeper understanding of the stability of the ligand-protein complex over time. researchgate.net These simulations can reveal conformational changes and key interactions that are crucial for the biological activity of the compound. researchgate.net The use of these predictive models can guide the rational design of more potent and selective derivatives of this compound.

Table 1: Advanced Computational Methodologies for this compound Research

| Methodology | Description | Application in this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.comresearchgate.net | Predicting the therapeutic efficacy and potential toxicity of novel this compound derivatives. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov | Identifying potential biochemical targets for this compound and understanding its binding mechanism. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the stability and dynamics of the ligand-target complex. researchgate.net | Evaluating the stability of the this compound-protein complex and identifying key dynamic interactions. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | A mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. nih.gov | Simulating the biodistribution of this compound throughout the body to optimize its therapeutic window. |

Exploration of Novel Biochemical Targets for Uracil Analogue Intervention

While uracil analogues have traditionally been associated with the inhibition of enzymes involved in nucleotide metabolism, such as thymidylate synthase, emerging research is focused on identifying novel biochemical targets. nih.gov This expansion of potential targets opens up new therapeutic possibilities for compounds like this compound.

One promising area of exploration is the targeting of viral enzymes. Pyrimidine nucleoside analogues have been shown to inhibit viral DNA polymerases, making them effective against various viruses, including the herpes simplex virus. mdpi.comresearchgate.netnih.gov The RNA-dependent RNA polymerase (RdRp) is another critical enzyme for viral replication and a primary target for antiviral nucleotide analogues. nih.gov Investigating the inhibitory activity of this compound against these viral polymerases could lead to the development of new antiviral agents. nih.gov

In the context of cancer, researchers are looking beyond traditional targets. Kinases, which play a crucial role in cell signaling and proliferation, have emerged as attractive targets for cancer therapy. researchgate.net Certain uracil derivatives have been investigated as inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR). researchgate.net Additionally, proteins involved in apoptosis and cell cycle regulation, such as B-cell lymphoma 2 (BCL-2) and p53, are being explored as potential targets for uracil-based compounds. researchgate.netnih.gov A specific uracil analog, U-332, was found to induce DNA damage, leading to the activation of p53 and subsequent cell cycle arrest. nih.gov The potential of this compound to modulate these and other cancer-related pathways warrants further investigation.

Table 2: Potential Novel Biochemical Targets for this compound

| Target Class | Specific Example | Potential Therapeutic Application |

|---|---|---|

| Viral Enzymes | DNA Polymerase, RNA-dependent RNA Polymerase (RdRp) nih.gov | Antiviral therapy |

| Kinases | Epidermal Growth Factor Receptor (EGFR), BRAF V600E researchgate.net | Targeted cancer therapy |

| Apoptosis Regulators | B-cell lymphoma 2 (BCL-2) researchgate.net | Induction of apoptosis in cancer cells |

| Cell Cycle Proteins | p53, p21 nih.gov | Cell cycle arrest in cancer cells |

| DNA Repair Enzymes | Uracil-DNA Glycosylases (UDGs) nih.govresearchgate.net | Modulation of DNA repair pathways |

Development of Advanced Analytical Techniques for Biological Pathway Tracing

Understanding the metabolic fate and biological pathways of this compound is crucial for optimizing its therapeutic potential. The development of advanced analytical techniques is essential for accurately tracing the journey of this compound and its metabolites within biological systems.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of drugs and their metabolites in biological matrices. nih.gov This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of this compound and its biotransformation products in plasma, tissues, and cells. nih.gov Recent advancements in LC-MS/MS can facilitate routine monitoring and detailed pharmacokinetic studies. nih.gov

To investigate the interaction of this compound with DNA, novel genome-wide mapping techniques can be employed. U-DNA-Seq, for example, is a method designed for the genome-wide mapping of uracil distribution in DNA. nih.gov This technique could be adapted to map the incorporation of this compound into the genome, providing insights into its mechanism of action and potential genotoxicity. nih.gov Super-resolution microscopy techniques, such as dSTORM, can be used to visualize the colocalization of genomic uracil with specific histone markers, offering a deeper understanding of its impact on chromatin structure and function. nih.gov

Furthermore, techniques like capillary zone electrophoresis with laser-induced fluorescence detection (CZE-LIF) offer high temporal resolution for monitoring changes in the concentrations of related compounds in vivo. dss.go.th This could be applied to study the real-time effects of this compound on the levels of various neurotransmitters or other small molecules in microdialysis samples. dss.go.th

Table 3: Advanced Analytical Techniques for Tracing this compound

| Technique | Description | Application in this compound Research |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique for separating, identifying, and quantifying compounds in a complex mixture. nih.gov | Quantifying this compound and its metabolites in biological samples for pharmacokinetic and metabolic studies. nih.govnih.govnih.gov |

| U-DNA-Seq | A genome-wide sequencing method to map the distribution of uracil in DNA. nih.gov | Mapping the incorporation of this compound into the genome to understand its mechanism of action. |

| Super-Resolution Microscopy (e.g., dSTORM) | Advanced fluorescence imaging methods that allow for the visualization of cellular structures at a resolution beyond the diffraction limit of light. nih.gov | Visualizing the subcellular localization of this compound and its effects on cellular components. |

| Capillary Zone Electrophoresis with Laser-Induced Fluorescence (CZE-LIF) | A high-resolution separation technique combined with sensitive detection for the analysis of small molecules. dss.go.th | Monitoring the real-time impact of this compound on biological pathways by measuring changes in related small molecules. |

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 1-Amino-5-chlorouracil?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 5-chlorouracil and ammonia derivatives under controlled pH and temperature. Post-synthesis, purification is achieved via recrystallization (using solvents like ethanol/water mixtures) or column chromatography. Characterization requires:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., δ~8.1 ppm for NH protons in DMSO-d) .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% threshold for academic studies) .

- Melting Point Analysis (literature comparison, e.g., 220–225°C) to validate crystallinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental conditions (e.g., solvent polarity, cell lines). A systematic approach includes:

- Meta-Analysis : Aggregate data from PubMed, Scopus, and Web of Science, filtering studies by assay type (e.g., IC vs. EC) and standardized protocols .

- Dose-Response Replication : Repeat key studies under controlled variables (e.g., pH 7.4 buffer, 37°C incubation) to isolate confounding factors .

- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding affinities across reported targets, identifying outliers for further investigation 18.

AI助科研之如何使用在问辅助实验(六)01:26

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

For quantification in biological or environmental samples:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and monitor transitions (e.g., m/z 162 → 145 for quantification) .

- UV-Vis Spectroscopy : Calibrate absorbance at λ~270 nm (ε ≈ 6500 L·mol·cm) with validation against certified reference materials .

- Electrochemical Sensors : Screen carbon-based electrodes functionalized with molecularly imprinted polymers (MIPs) for selective detection .

Advanced: How can computational modeling improve the design of this compound derivatives for targeted applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and solubility 18.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with thymidylate synthase) over 100 ns trajectories to assess binding stability .

- QSAR Models : Train regression models using datasets from ChEMBL or PubChem to correlate structural modifications (e.g., halogen substitution) with activity .

Basic: What are the best practices for ensuring reproducibility in this compound studies?

Methodological Answer:

- Protocol Standardization : Document reaction conditions (e.g., molar ratios, stirring rates) using CHEMDRAW schematics and share via platforms like Zenodo .

- Data Transparency : Publish raw NMR spectra, HPLC chromatograms, and crystal structures in supplementary materials .

- Interlab Validation : Collaborate with external labs to replicate key findings, using blinded sample analysis to minimize bias .

Advanced: How should researchers address gaps in toxicity profiles of this compound?

Methodological Answer:

- In Silico Tox Prediction : Use ADMETlab 2.0 to prioritize endpoints (e.g., hepatotoxicity, mutagenicity) for experimental validation 18.

- In Vitro Assays : Conduct Ames tests (TA98 strain) and MTT assays on HepG2 cells, comparing results to structurally similar compounds (e.g., 5-fluorouracil) .

- In Vivo Studies : Design OECD-compliant acute toxicity trials in rodent models, monitoring biomarkers (ALT, AST) and histopathology .

Basic: Which databases are most reliable for accessing physicochemical data on this compound?

Methodological Answer:

- PubChem : Provides experimental and computed properties (e.g., logP, pKa) with linked citations .

- Reaxys : Curates synthesis protocols and spectral data from peer-reviewed journals .

- NIST Chemistry WebBook : Offers IR and mass spectra for cross-validation .

Avoid user-contributed platforms (e.g., BenchChem) due to inconsistent vetting .

Advanced: What strategies optimize the scalability of this compound synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry : Implement continuous reactors (e.g., microfluidic chips) to enhance heat/mass transfer and reduce side reactions .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) for recyclability and efficiency in amination steps .

- DoE (Design of Experiments) : Use software like Minitab to optimize variables (temperature, stoichiometry) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.